

# Spectroscopic Analysis of Anthracen-1-ylboronic Acid: A Technical Overview

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## Compound of Interest

Compound Name: Anthracen-1-ylboronic acid

Cat. No.: B13159141

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For researchers, scientists, and professionals engaged in drug development and materials science, a comprehensive understanding of the spectroscopic characteristics of key organic compounds is paramount. This technical guide focuses on the spectroscopic data of **Anthracen-1-ylboronic acid**, a derivative of anthracene. Due to the relative scarcity of publicly available data for the 1-isomer compared to its more common 9-anthraceneboronic acid counterpart, this document also provides general methodologies and context for the spectroscopic analysis of arylboronic acids.

While specific, verified spectroscopic data (NMR, IR, Mass Spectrometry) for **Anthracen-1-ylboronic acid** is not readily available in public databases as of late 2025, this guide outlines the expected spectral characteristics and the experimental protocols typically employed for its analysis. The information presented is based on the known properties of the anthracene core and the boronic acid functional group.

## Spectroscopic Data Summary

The following tables present predicted and typical spectroscopic data for arylboronic acids, which can be used as a reference for the analysis of **Anthracen-1-ylboronic acid**.

Table 1: Predicted  $^1\text{H}$  NMR Data for **Anthracen-1-ylboronic acid**

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~8.5 - 7.4	Multiplet	9H	Aromatic Protons (Anthracene moiety)
~8.2	Broad Singlet	2H	B(OH) <sub>2</sub>

Table 2: Predicted <sup>13</sup>C NMR Data for **Anthracen-1-ylboronic acid**

Chemical Shift ( $\delta$ , ppm)	Assignment
~140 - 120	Aromatic Carbons
Carbon attached to Boron	Signal may be broad or absent

Table 3: Key IR Absorption Bands for Arylboronic Acids

Wavenumber (cm <sup>-1</sup> )	Vibration
~3600 - 3200	O-H Stretch (broad, from B(OH) <sub>2</sub> )
~1610 - 1580	C=C Stretch (Aromatic)
~1380 - 1310	B-O Stretch
~1100 - 1000	B-C Stretch

Table 4: Mass Spectrometry Data for **Anthracen-1-ylboronic acid**

Ion	m/z (calculated)
[M] <sup>+</sup>	222.08
[M-H <sub>2</sub> O] <sup>+</sup>	204.07
[M-B(OH) <sub>2</sub> ] <sup>+</sup>	177.07

## Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for the unambiguous identification and characterization of a compound. Below are detailed methodologies for the key spectroscopic techniques.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

- **Sample Preparation:** Approximately 5-10 mg of the **Anthracen-1-ylboronic acid** sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ , or  $\text{Methanol-d}_4$ ). Tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm).
- **Data Acquisition:**
  - $^1\text{H}$  NMR: A standard pulse program is used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all expected proton resonances.
  - $^{13}\text{C}$  NMR: A proton-decoupled pulse sequence is used to obtain a spectrum with singlets for each unique carbon atom. A larger number of scans is typically required compared to  $^1\text{H}$  NMR due to the lower natural abundance of the  $^{13}\text{C}$  isotope.
- **Data Processing:** The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum.

## Infrared (IR) Spectroscopy

IR spectra are generally recorded using a Fourier Transform Infrared (FTIR) spectrometer.

- **Sample Preparation:**
  - **Solid State (KBr Pellet):** A small amount of the solid sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.
  - **Attenuated Total Reflectance (ATR):** A small amount of the solid sample is placed directly on the ATR crystal.

- **Data Acquisition:** The spectrum is typically recorded over a range of 4000-400  $\text{cm}^{-1}$ . A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.
- **Data Analysis:** The positions and relative intensities of the absorption bands are analyzed to identify characteristic functional groups.

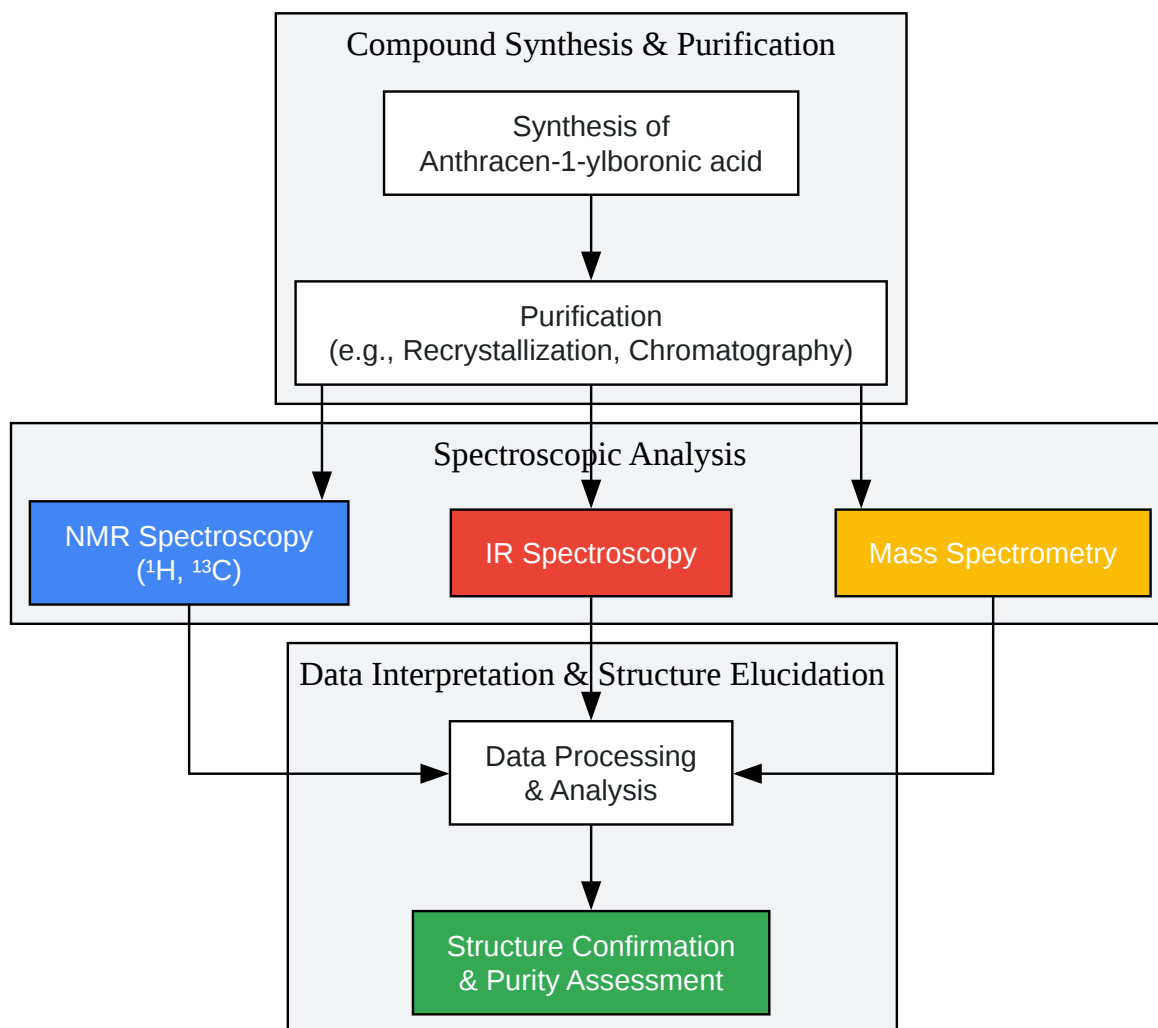
## Mass Spectrometry (MS)

Mass spectra can be obtained using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

- **Sample Introduction:** The sample is introduced into the mass spectrometer, typically dissolved in a suitable solvent for ESI or vaporized for EI.
- **Ionization:** The sample molecules are ionized. In EI, high-energy electrons bombard the molecules, often causing fragmentation. In ESI, a high voltage is applied to a liquid to create an aerosol, leading to the formation of protonated or deprotonated molecules.
- **Mass Analysis:** The ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus  $m/z$ .

## Workflow for Spectroscopic Analysis

The logical flow of obtaining and interpreting spectroscopic data for a compound like **Anthracen-1-ylboronic acid** is crucial for its structural elucidation and purity assessment.



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*General workflow for the synthesis and spectroscopic characterization of a chemical compound.*

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